1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol
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Overview
Description
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a natural product that can be isolated from the rhizomes of Curcuma longa L. and Curcuma kwangsiensis . It belongs to the class of diarylheptanoids, which are known for their diverse biological activities . This compound has garnered interest due to its potential therapeutic properties, including anti-tumor and anti-inflammatory effects .
Mechanism of Action
Target of Action
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol, also known as Compound M32, is a natural product that can be isolated from Curcuma longa L The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been shown to inhibit no production , suggesting that it may interact with enzymes or receptors involved in the synthesis or signaling of nitric oxide.
Result of Action
This compound has been shown to induce apoptosis in lung cancer cells by suppressing autophagy flux and activating the p38 pathway . This suggests that it may have potential anti-cancer effects.
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol are not fully elucidated yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-defined. It is known to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol can be synthesized through various synthetic routes. One common method involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base, followed by reduction and dehydration steps . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as Curcuma longa L. The extraction process includes:
Solvent Extraction: Using ethanol or methanol to extract the compound from the plant material
Purification: Employing techniques such as column chromatography to isolate the pure compound
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones
Reduction: Reduction of the double bond can yield saturated derivatives
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Saturated diarylheptanoids
Substitution: Ethers and esters.
Scientific Research Applications
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex diarylheptanoids.
Biology: Studied for its anti-inflammatory and anti-tumor properties
Medicine: Potential therapeutic agent for cancer and inflammatory diseases
Industry: Utilized in the development of natural product-based pharmaceuticals
Comparison with Similar Compounds
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol can be compared with other diarylheptanoids such as:
Curcumin: Another diarylheptanoid from Curcuma longa L.
1,7-Bis(4-hydroxyphenyl)hept-4-en-3-one: Similar structure but with a ketone group instead of an alcohol, exhibiting different biological activities.
The uniqueness of this compound lies in its specific hydroxylation pattern and its potent biological activities .
Properties
IUPAC Name |
4-[(E)-3-hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1,3,5-6,8-9,11-14,17,20-22H,2,4,7,10H2/b3-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWUXTFOZZSNLD-HNQUOIGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(CCC=CC2=CC=C(C=C2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(CC/C=C/C2=CC=C(C=C2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670109 |
Source
|
Record name | 4,4'-[(1E)-5-Hydroxyhept-1-ene-1,7-diyl]diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083195-05-4 |
Source
|
Record name | 4,4'-[(1E)-5-Hydroxyhept-1-ene-1,7-diyl]diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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